molecular formula C8H8FN3O2 B13405779 Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- CAS No. 777-59-3

Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso-

Katalognummer: B13405779
CAS-Nummer: 777-59-3
Molekulargewicht: 197.17 g/mol
InChI-Schlüssel: UBHNEXDJFIFPFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- is a synthetic organic compound that features a urea backbone with a p-fluorophenyl group, a methyl group, and a nitroso group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- typically involves the reaction of p-fluoroaniline with methyl isocyanate under controlled conditions to form the corresponding urea derivative. The nitroso group is then introduced through a nitration reaction using nitrous acid or other suitable nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The p-fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. The p-fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Urea, 1-(p-fluorophenyl)-3-methyl-: Similar structure but lacks the nitroso group.

    Urea, 1-(p-fluorophenyl)-3-nitroso-: Similar structure but lacks the methyl group.

Uniqueness

Urea, 3-(p-fluorophenyl)-1-methyl-1-nitroso- is unique due to the presence of both the methyl and nitroso groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

777-59-3

Molekularformel

C8H8FN3O2

Molekulargewicht

197.17 g/mol

IUPAC-Name

3-(4-fluorophenyl)-1-methyl-1-nitrosourea

InChI

InChI=1S/C8H8FN3O2/c1-12(11-14)8(13)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,13)

InChI-Schlüssel

UBHNEXDJFIFPFN-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)NC1=CC=C(C=C1)F)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.